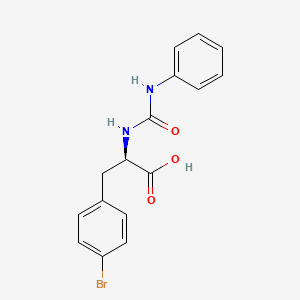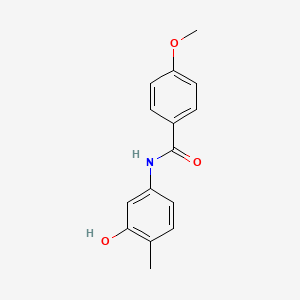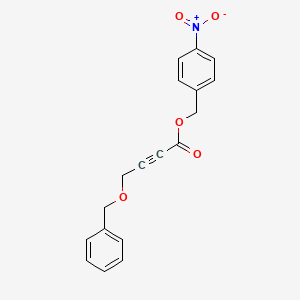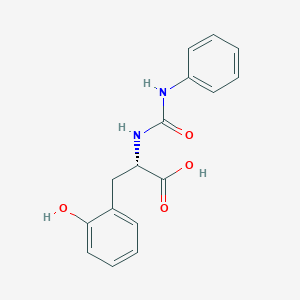
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is a synthetic organic compound that belongs to the class of brominated aromatic amines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, a phenylcarbamoyl group, and a D-phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by coupling reactions to introduce the phenylcarbamoyl and D-phenylalanine groups. The key steps involve:
Coupling Reactions: The phenylcarbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and automated peptide synthesizers for coupling reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxides under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Bromine oxides and phenylcarbamoyl derivatives.
Reduction: Aniline derivatives and de-brominated phenylalanine.
Substitution: Azido or thiol-substituted phenylcarbamoyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylcarbamoyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
4-Bromoaniline: A simpler brominated aromatic amine used in organic synthesis.
N-Phenylcarbamoyl-D-phenylalanine: Lacks the bromine atom but shares similar structural features.
4-Bromo-N-ethylaniline: Another brominated derivative with different substituents.
Uniqueness: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the combination of the bromine atom, phenylcarbamoyl group, and D-phenylalanine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Propiedades
Número CAS |
827612-56-6 |
|---|---|
Fórmula molecular |
C16H15BrN2O3 |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
(2R)-3-(4-bromophenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-8-6-11(7-9-12)10-14(15(20)21)19-16(22)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1 |
Clave InChI |
NLOAGCAXGRMRKL-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)


![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)


![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
